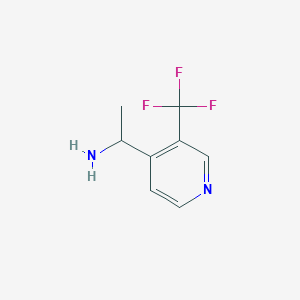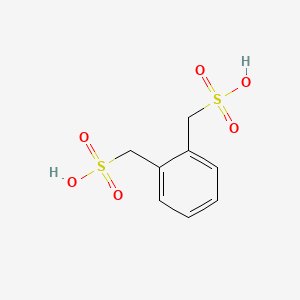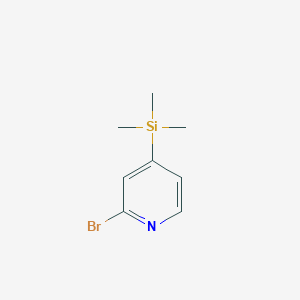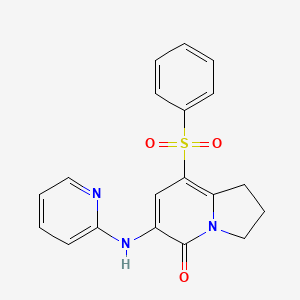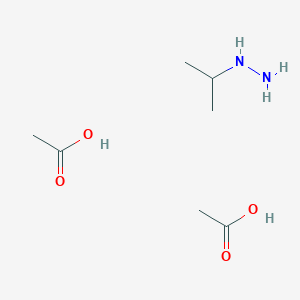
Isopropylhydrazinediacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropylhydrazinediacetate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties It is a derivative of hydrazine, characterized by the presence of isopropyl and diacetate groups
准备方法
Synthetic Routes and Reaction Conditions
Isopropylhydrazinediacetate can be synthesized through the reaction of isopropylhydrazine with acetic anhydride under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with temperature and pressure control systems. The process begins with the preparation of isopropylhydrazine, which is then reacted with acetic anhydride in the presence of a catalyst to enhance the reaction rate. The final product is purified through distillation and crystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Isopropylhydrazinediacetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the reagents and conditions used.
科学研究应用
Isopropylhydrazinediacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
作用机制
The mechanism by which isopropylhydrazinediacetate exerts its effects involves the interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating electron pairs. The compound’s reactivity is influenced by the presence of the isopropyl and diacetate groups, which modulate its chemical behavior.
相似化合物的比较
Isopropylhydrazinediacetate can be compared with other hydrazine derivatives such as:
- Methylhydrazinediacetate
- Ethylhydrazinediacetate
- Propylhydrazinediacetate
These compounds share similar structural features but differ in the alkyl groups attached to the hydrazine moiety. This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C7H18N2O4 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
acetic acid;propan-2-ylhydrazine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c1-3(2)5-4;2*1-2(3)4/h3,5H,4H2,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
VNRXIELBXIASCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NN.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)

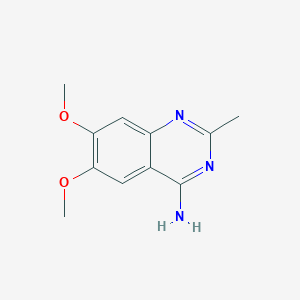

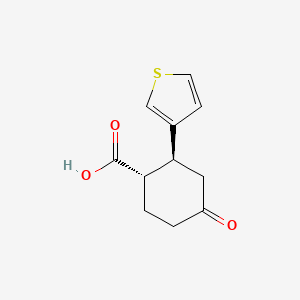
![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)

